N-(1-hydroxy-3-methylbutan-2-yl)-1-(3-phenylpropyl)triazole-4-carboxamide
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Overview
Description
N-(1-hydroxy-3-methylbutan-2-yl)-1-(3-phenylpropyl)triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. The unique structure of this compound, which includes a triazole ring and a phenylpropyl group, contributes to its distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-hydroxy-3-methylbutan-2-yl)-1-(3-phenylpropyl)triazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Introduction of the Phenylpropyl Group: The phenylpropyl group can be introduced through a nucleophilic substitution reaction using a suitable phenylpropyl halide.
Attachment of the Hydroxy-Methylbutan Group: The hydroxy-methylbutan group can be attached through a series of reactions involving protection and deprotection steps to ensure the correct functional group placement.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, specialized catalysts, and continuous flow systems to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-hydroxy-3-methylbutan-2-yl)-1-(3-phenylpropyl)triazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenylpropyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Phenylpropyl halides, nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Regeneration of the hydroxy group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-hydroxy-3-methylbutan-2-yl)-1-(3-phenylpropyl)triazole-4-carboxamide has several scientific research applications, including:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Pharmacology: Studied for its pharmacokinetic and pharmacodynamic properties.
Material Science: Explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(1-hydroxy-3-methylbutan-2-yl)-1-(3-phenylpropyl)triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The phenylpropyl group may enhance the compound’s binding affinity and specificity. The hydroxy-methylbutan group can influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
N-(1-hydroxy-3-methylbutan-2-yl)-1-(3-phenylpropyl)triazole-4-carboxamide: Unique due to its specific functional groups and structure.
Other Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Phenylpropyl Derivatives: Compounds with phenylpropyl groups but different core structures.
Uniqueness
This compound is unique due to the combination of its triazole ring, phenylpropyl group, and hydroxy-methylbutan group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(1-hydroxy-3-methylbutan-2-yl)-1-(3-phenylpropyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-13(2)16(12-22)18-17(23)15-11-21(20-19-15)10-6-9-14-7-4-3-5-8-14/h3-5,7-8,11,13,16,22H,6,9-10,12H2,1-2H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYWGLCZATZSIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)NC(=O)C1=CN(N=N1)CCCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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